molecular formula C19H19ClF3NO2 B4692102 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide

Cat. No. B4692102
M. Wt: 385.8 g/mol
InChI Key: LKYZNOUFPYJZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide, also known as DPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 415.88 g/mol.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide involves binding to ERβ and activating its signaling pathways. ERβ is a nuclear receptor that regulates gene expression in response to estrogen. This compound binds to ERβ with high affinity and induces conformational changes that allow it to interact with coactivator proteins. This results in the activation of downstream signaling pathways, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects and to regulate glucose metabolism. Additionally, this compound has been shown to have anti-tumor effects in breast cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide has several advantages as a tool for scientific research. Its selectivity for ERβ allows for the specific investigation of ERβ-mediated signaling pathways. Additionally, this compound has high potency and can be used at low concentrations. However, this compound also has some limitations. It is not suitable for studying the functions of ERα, and its effects may be influenced by the presence of other estrogenic compounds.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide. One area of interest is the investigation of its potential therapeutic applications. This compound has been shown to have neuroprotective and anti-tumor effects, and further research could explore its potential as a treatment for these conditions. Additionally, the development of more selective ERβ agonists could provide valuable tools for studying the functions of ERβ and its role in disease. Finally, the investigation of the effects of this compound in combination with other compounds could provide insights into its interactions with other estrogenic compounds and its potential for use in combination therapies.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of estrogen receptors in various biological processes. This compound is a selective agonist of estrogen receptor beta (ERβ) and has been shown to have minimal affinity for estrogen receptor alpha (ERα). This selectivity makes this compound a useful tool for studying the specific functions of ERβ.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3NO2/c1-12-5-3-6-17(13(12)2)26-10-4-7-18(25)24-16-11-14(19(21,22)23)8-9-15(16)20/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYZNOUFPYJZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.